3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one
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Overview
Description
3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a naphthalene derivative and a triphenylcyclopentadienone precursor, catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under an inert atmosphere .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 3-(2-Naphthyl)-L-alanine
- Naphthalen-2-yl 3,5-dinitrobenzoate
Uniqueness
3-(Naphthalen-2-yl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other naphthalene derivatives, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
62956-75-6 |
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Molecular Formula |
C33H22O |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-naphthalen-2-yl-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C33H22O/c34-33-31(25-15-6-2-7-16-25)29(24-13-4-1-5-14-24)30(32(33)26-17-8-3-9-18-26)28-21-20-23-12-10-11-19-27(23)22-28/h1-22H |
InChI Key |
ONHLHLJYNQJDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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